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Introduction

Zapnometinib (ATR-002) is a potent and selective, orally bioavailable small-molecule inhibitor
of mitogen-activated protein kinase kinase (MEK1/2), key components of the
RAS/RAF/MEK/ERK signaling pathway.[1][2] Originally investigated for its anti-cancer
properties as the active metabolite of CI-1040, Zapnometinib has demonstrated significant
therapeutic potential in the context of severe viral infections due to its dual mechanism of
action: direct antiviral activity and modulation of the host immune response.[3][4] This technical
guide provides a comprehensive overview of the preclinical research findings for
Zapnometinib, presenting key quantitative data, detailed experimental methodologies, and
visual representations of its mechanism of action and experimental workflows.

Core Mechanism of Action: MEK1/2 Inhibition

Zapnometinib targets the cellular Raf/MEK/ERK signaling pathway, which is crucial for cell
proliferation and the expression of cytokines and chemokines.[1] Many RNA viruses exploit this
pathway for their replication.[5] By inhibiting MEK1 and MEK2, Zapnometinib prevents the
phosphorylation of ERK1 and ERK2, thereby blocking downstream signaling.[1] This inhibition
has two primary effects: it reduces viral replication and mitigates the hyperinflammatory
immune response often associated with severe viral infections.[1][6]
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Zapnometinib inhibits MEK1/2 in the Raf/MEK/ERK signaling pathway.
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Antiviral Preclinical Findings

Zapnometinib has demonstrated broad-spectrum antiviral activity against a range of RNA
viruses, including influenza viruses and coronaviruses.[5][6]

. viral Activi

Parameter Virus Cell Line Value Reference(s)

EC50 Infll'Jenza Aand Not specified 4.2-6.4 uM [4]
B viruses

CC50 - Human PBMCs 321.5 uM [4]

IC50 - A549 cells 30.96 nM [2]

IC50 - MDCK cells 357 nM [2]

IC50 - Human PBMCs 15 nM [2]
SARS-CoV-2

wildtype, alpha,
Viral Replication ( P P

o beta variants), Not specified >90% [5]
Inhibition

SARS-CoV-1,
MERS-CoV

In Vivo Antiviral Efficacy

Preclinical studies in animal models have confirmed the in vivo efficacy of Zapnometinib in
reducing viral load and mitigating disease severity.

Influenza Mouse Model: In a lethal HIN1 influenza virus infection model in mice, oral
administration of Zapnometinib at doses of 25 mg/kg/day and 75 mg/kg/day significantly
reduced lung virus titers and improved survival rates.[2] A 50%-80% reduction in MEK activity
in peripheral blood mononuclear cells (PBMCs) was sufficient to decrease influenza virus titer
in the lungs by over 90%.[4]

Syrian Hamster SARS-CoV-2 Model: In a well-established Syrian hamster model of SARS-
CoV-2 infection, Zapnometinib treatment led to a significant reduction in viral load in the
respiratory tract and attenuated pulmonary inflammation and lung injury.[5][7]
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Anticancer Preclinical Findings

As the active metabolite of the former anticancer drug candidate CI-1040, Zapnometinib's
preclinical anticancer activity has been documented.

In Vitro Anticancer Activity of Ci-1040

Parameter Cancer Type Cell Line Value Reference(s)

IC50 (MEK1) - Cell-free assay 17 nM [819]

Papillary Thyroid
GI50 Carcinoma PTC cells 52 nM [8]
(BRAF mutation)

Papillary Thyroid

Carcinoma

GI50 PTC cells 1.1uM [8]
(RET/PTC1
rearrangement)

Anchorage- )

) Murine Colon

independent ) C26 0.15 uM [10]
Carcinoma

growth IC50

CI-1040 has also been shown to inhibit the proliferation of a wide range of breast cancer cell
lines.[11]

In Vivo Anticancer Efficacy of CI-1040

In mouse xenograft models, oral administration of CI-1040 demonstrated significant anti-tumor
activity.
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Tumor Growth

Cancer Type Model Dosing L Reference(s)
Inhibition
. 48-200
Colon Carcinoma  Mouse xenograft Up to 80% [71[8]
mg/kg/dose
Papillary Thyroid
Carcinoma Mouse xenograft 300 mg/kg/day 31.3% reduction [8]

(BRAF mutation)

Papillary Thyroid
Carcinoma
(RET/PTC1

rearrangement)

Mouse xenograft 300 mg/kg/day

47.5% reduction

[8]

Preclinical Pharmacokinetics

The pharmacokinetic profile of Zapnometinib has been evaluated in several species.
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. Referenc
Species Dose Route Cmax AUC T1/2 ()
e(s
_ 860.02
Mouse 150 mg/kg AYA - 8h [2][4]
pg-h/mL
1953.68
150 mg/kg p.o. - 8h [2][4]
pg-h/mL
30 mg/kg
14CJ- 83.3
Rat (Male) [14€] ) p.o. ] Hd - [3]
Zapnometi equiv/mL
nib
30 mg/kg
Rat [14C]- 122 ug
. po. . - [3]
(Female) Zapnometi equiv/mL
nib
] 30 mg/kg
Syrian
(15 mg/kg p.o. - 8h [4]
Hamster _ .
twice daily)
o0 8h [4]
.0. - -
mg/kg/day P
Dog 300
.0. - 4-5h [4]
(Beagle) mg/kg/day
Human 100, 300,
(Healthy 600, 900 p.o. - 19h [4]
Volunteers) mg

Experimental Protocols
Syrian Hamster Model of SARS-CoV-2 Infection

This model is utilized to assess the in vivo antiviral efficacy of Zapnometinib against SARS-
CoV-2.
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Workflow for the Syrian hamster SARS-CoV-2 infection model.

Methodology: Seven- to nine-week-old male Syrian hamsters are infected intranasally with
1x107"3 TCID50 of SARS-CoV-2.[7] Treatment with Zapnometinib (100 mg/kg) is initiated at
either 4 hours or 24 hours post-infection, followed by a daily dose of 75 mg/kg.[7] Control
animals receive a vehicle solution. Body weight and viral shedding (via throat swabs) are
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monitored daily. At 4 days post-infection, animals are euthanized, and nasal turbinates and
lungs are collected for viral load determination and histopathological analysis, respectively.[7]

[8]

Acute Lung Injury (ALI) Mouse Model

This model is used to evaluate the immunomodulatory and anti-inflammatory effects of

Zapnometinib.
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Workflow for the acute lung injury (ALI) mouse model.

Methodology: Acute lung injury is induced in mice by an intraperitoneal injection of 5 mg/kg
lipopolysaccharide (LPS).[7] One hour after LPS administration, the treatment group receives
25 mg/kg of Zapnometinib via oral gavage, while the control group receives a vehicle solution.
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[7] Six hours after treatment, the mice are euthanized, and their lungs are harvested and
preserved for analysis of inflammatory markers.[7]

Conclusion

The preclinical data for Zapnometinib strongly support its continued development as a
therapeutic agent. Its dual antiviral and immunomodulatory mechanism of action makes it a
promising candidate for the treatment of severe RNA virus infections where both viral
replication and hyperinflammation contribute to pathology. Furthermore, its origins as an anti-
cancer agent suggest that its therapeutic potential may extend beyond infectious diseases. The
quantitative data and detailed methodologies presented in this guide provide a solid foundation
for further research and development of this promising MEK inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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